

# Automated Synthesis of Flurpiridaz F-18: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Flurpiridaz*

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These application notes provide a detailed overview of the automated synthesis methods for **Flurpiridaz** F-18, a promising cardiac positron emission tomography (PET) imaging agent for the assessment of myocardial perfusion.<sup>[1][2][3][4]</sup> The document covers protocols for different synthesis platforms, quantitative data on radiochemical yield and purity, and visual representations of the synthesis workflows.

## Introduction

**Flurpiridaz** F-18 is a fluorine-18 labeled analog of pyridaben that binds with high affinity to the mitochondrial complex I.<sup>[5][6]</sup> Its relatively long half-life of approximately 110 minutes allows for centralized production and distribution, making it a viable option for widespread clinical use.<sup>[1][6]</sup> Automated synthesis modules are crucial for the reliable and reproducible production of **Flurpiridaz** F-18 in a clinical setting, ensuring high yields, purity, and compliance with pharmaceutical quality standards. This document details two such automated synthesis methods: one utilizing the Modular Lab PharmTracer (ML-PT) device and another developed for the GE FASTlab™ platform.

## Quantitative Data Summary

The following tables summarize the key quantitative parameters for the automated synthesis of **Flurpiridaz** F-18 using different synthesis modules and purification methods.

Table 1: Synthesis Performance on Modular Lab PharmTracer (ML-PT) with SPE Purification

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	55-65%	<a href="#">[1]</a> <a href="#">[3]</a>
Radiochemical Purity	> 98%	<a href="#">[1]</a> <a href="#">[3]</a>
Synthesis Time	Not explicitly stated, but fully automated	<a href="#">[1]</a>
Purification Method	Solid Phase Extraction (SPE) without preparative HPLC	<a href="#">[1]</a> <a href="#">[3]</a>

Table 2: Synthesis Performance with HPLC Purification (Platform not specified)

Parameter	Value	Reference
Radiochemical Yield (decay-uncorrected)	40%	<a href="#">[7]</a>
Radiochemical Purity	> 97%	<a href="#">[7]</a>
Total Synthesis Time	~ 50 minutes (including HPLC)	<a href="#">[7]</a>
Purification Method	High-Performance Liquid Chromatography (HPLC)	<a href="#">[7]</a>

Table 3: Comparison of Manufacturing Processes (GE FASTlab™ vs. HPLC)

Parameter	GE FASTlab™ with SPE	HPLC Method	Reference
Relative Product Radioactivity	~ 4 times higher	Standard	[8]
Purification Method	Solid Phase Extraction (SPE)	High-Performance Liquid Chromatography (HPLC)	[8]

## Experimental Protocols

### Protocol 1: Automated Synthesis on Modular Lab PharmTracer (ML-PT)

This protocol is based on the method developed by Eryilmaz and Kilbas (2022), which describes a fully automated synthesis of **Flurpiridaz** F-18 without the need for preparative HPLC purification.[1]

#### 1. Materials:

- Precursor: Tosylate precursor of **Flurpiridaz** F-18
- Reagents: Acetonitrile, Ethanol, L-ascorbic acid, Water for Injection (WFI), Tetrabutylammonium bicarbonate (TBA-HCO<sub>3</sub>) solution
- Cartridges: QMA cartridge, tC18 Plus Long Sep-Pak cartridge, Alumina N Plus Light Sep-Pak cartridge
- Consumables: Disposable cassettes and other accessories for the ML-PT module

#### 2. Synthesis Steps:

- [<sup>18</sup>F]Fluoride Trapping: The irradiated [<sup>18</sup>O]water containing [<sup>18</sup>F]fluoride is passed through a QMA cartridge to trap the [<sup>18</sup>F]F<sup>-</sup>.

- **[<sup>18</sup>F]Fluoride Elution:** The trapped [<sup>18</sup>F]F<sup>-</sup> is eluted from the QMA cartridge into the reactor vessel using a TBA-HCO<sub>3</sub> solution.
  - **Azeotropic Drying:** The [<sup>18</sup>F]fluoride is dried in the reactor through azeotropic distillation with acetonitrile under a nitrogen stream.
  - **Radiolabeling Reaction:** The tosylate precursor, dissolved in acetonitrile, is added to the reactor containing the dried [<sup>18</sup>F]fluoride complex. The reaction mixture is heated to facilitate the nucleophilic substitution.
  - **Solid Phase Extraction (SPE) Purification:**
    - The reaction mixture is diluted with water and passed through a tC18 Plus Long Sep-Pak cartridge, which retains the [<sup>18</sup>F]**Flurpiridaz**.
    - The tC18 cartridge is washed with water to remove unreacted [<sup>18</sup>F]fluoride and other polar impurities.
    - The purified [<sup>18</sup>F]**Flurpiridaz** is eluted from the tC18 cartridge with ethanol.
  - **Formulation:** The final product is formulated with L-ascorbic acid and ethanol for stabilization.
- [\[1\]](#)

## Protocol 2: Automated Synthesis on GE FASTlab™

GE Healthcare has developed a proprietary automated process for the synthesis of **Flurpiridaz** F-18 on the FASTlab™ platform, which utilizes a cassette-based system and solid-phase extraction (SPE) for purification.[\[8\]](#) While the detailed step-by-step protocol is not publicly available, the general workflow can be inferred from documentation for other tracers synthesized on this platform and clinical trial information.

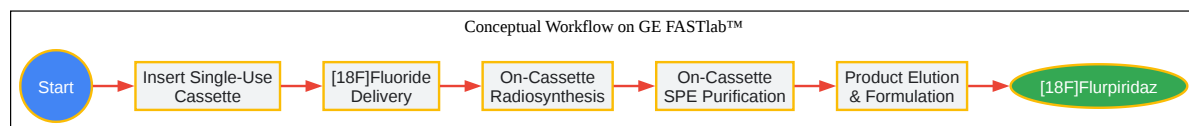
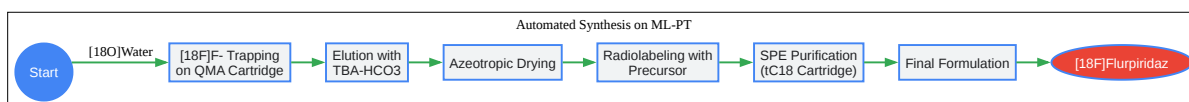
### 1. General Principles:

- The synthesis is performed on a pre-assembled, single-use cassette, which minimizes the risk of cross-contamination and simplifies GMP compliance.
- The process involves a nucleophilic substitution reaction with [<sup>18</sup>F]fluoride.

- Purification is achieved using SPE cartridges integrated into the cassette, which is a faster alternative to traditional HPLC.
- The FASTlab™ process has been reported to produce significantly higher product radioactivity compared to older HPLC-based methods.[8]

## Visualizations

The following diagrams illustrate the workflows for the automated synthesis of **Flurpiridaz F-18**.



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